molecular formula C14H12O3S B6249693 4-{[(2-hydroxyphenyl)sulfanyl]methyl}benzoic acid CAS No. 1004781-83-2

4-{[(2-hydroxyphenyl)sulfanyl]methyl}benzoic acid

Cat. No.: B6249693
CAS No.: 1004781-83-2
M. Wt: 260.3
InChI Key:
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Description

4-{[(2-hydroxyphenyl)sulfanyl]methyl}benzoic acid is an organic compound with the molecular formula C14H12O3S It is characterized by the presence of a benzoic acid moiety substituted with a sulfanyl group linked to a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-hydroxyphenyl)sulfanyl]methyl}benzoic acid typically involves the reaction of 2-hydroxythiophenol with benzyl chloride under basic conditions to form the intermediate 2-(benzylthio)phenol. This intermediate is then subjected to oxidation to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-hydroxyphenyl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

4-{[(2-hydroxyphenyl)sulfanyl]methyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-{[(2-hydroxyphenyl)sulfanyl]methyl}benzoic acid exerts its effects is primarily through its interaction with biological molecules. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-hydroxyphenyl)sulfanyl]methyl}benzoic acid
  • 4-{[(2-hydroxyphenyl)thio]methyl}benzoic acid
  • 4-{[(2-hydroxyphenyl)sulfanyl]methyl}benzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable subject of study in various research fields.

Properties

CAS No.

1004781-83-2

Molecular Formula

C14H12O3S

Molecular Weight

260.3

Purity

93

Origin of Product

United States

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